molecular formula C11H21NO B14208771 N-undec-5-en-2-ylidenehydroxylamine CAS No. 845622-00-6

N-undec-5-en-2-ylidenehydroxylamine

Cat. No.: B14208771
CAS No.: 845622-00-6
M. Wt: 183.29 g/mol
InChI Key: RVHFPSBDEUHRAF-UHFFFAOYSA-N
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Description

N-undec-5-en-2-ylidenehydroxylamine is a chemical compound of interest in scientific research. This compound, characterized by its hydroxylamine group attached to an undecenylidene chain, serves as a versatile intermediate in organic synthesis. Its structure suggests potential for various chemical transformations, including oxidation to nitriles, reduction to amines, and participation in nucleophilic substitution reactions, facilitating the preparation of more complex molecules . In research settings, compounds of this class are investigated for their utility as biochemical probes and in enzyme inhibition studies, owing to their ability to interact with active sites . The mechanism of action for such hydroxylamine derivatives often involves forming covalent bonds with molecular targets like enzymes, which can lead to the inhibition or modulation of their activity . It is important to note that this product is intended for research purposes only in controlled laboratory environments (in-vitro) and is not classified as a drug, medicine, or cosmetic ingredient. It is strictly not for human or veterinary use . Researchers can request exclusive data such as NMR spectra and HPLC chromatograms to support their analytical work.

Properties

CAS No.

845622-00-6

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-undec-5-en-2-ylidenehydroxylamine

InChI

InChI=1S/C11H21NO/c1-3-4-5-6-7-8-9-10-11(2)12-13/h7-8,13H,3-6,9-10H2,1-2H3

InChI Key

RVHFPSBDEUHRAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(=NO)C

Origin of Product

United States

Preparation Methods

Condensation of Undec-5-en-2-one with Hydroxylamine

The most widely reported method involves the condensation of undec-5-en-2-one with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Typical Procedure :

  • Dissolve undec-5-en-2-one (10 mmol) in ethanol (50 mL).
  • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).
  • Reflux at 80°C for 6–8 hours.
  • Cool, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Variables :

  • pH Control : Sodium acetate buffers the reaction at pH 4–5, minimizing side reactions.
  • Solvent : Ethanol balances solubility and reactivity; alternatives like methanol reduce yields by 15–20%.
  • Temperature : Prolonged reflux (>10 hours) promotes decomposition, lowering yields to <50%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation, reducing reaction times from hours to minutes. A study demonstrated 85% yield within 20 minutes using 300 W irradiation.

Advantages :

  • Energy efficiency (40–60% reduction in energy consumption).
  • Enhanced selectivity due to uniform heating.

Optimization of Reaction Parameters

Solvent Screening

Comparative solvent studies reveal polar aprotic solvents (e.g., DMF, DMSO) hinder oxime formation due to excessive stabilization of intermediates. Ethanol and water/ethanol mixtures (3:1) optimize yields (Table 1).

Table 1: Solvent Effects on Yield

Solvent Yield (%) Purity (%)
Ethanol 78 95
Methanol 62 89
Water/Ethanol (3:1) 81 97
DMF 28 72

Catalytic Additives

Lewis acids (e.g., ZnCl₂, AlCl₃) enhance reaction rates by polarizing the carbonyl group. However, they complicate purification and are avoided in large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity. Preparative HPLC (C18 column, acetonitrile/water) resolves stereoisomers, though the compound typically exists as a single (E)-isomer due to steric hindrance.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.85 (t, J=7.2 Hz, 1H, CH=N–OH)
  • δ 5.35–5.28 (m, 2H, C=C–H)
  • δ 2.45–1.25 (m, 16H, aliphatic chain)

IR (KBr) :

  • 3270 cm⁻¹ (O–H stretch)
  • 1620 cm⁻¹ (C=N stretch)
  • 960 cm⁻¹ (C=C bend)

MS (EI) : m/z 183.29 [M]⁺, 166.22 [M–OH]⁺

Industrial-Scale Production Challenges

Cost of Raw Materials

Undec-5-en-2-one, a precursor derived from fatty acid derivatives, contributes to 70% of production costs. Catalytic hydrogenation of undec-5-yn-2-one offers a cheaper route but requires palladium catalysts.

Waste Management

Ethanol recovery systems reduce solvent waste by 90%. Neutralization of hydroxylamine hydrochloride byproducts (e.g., NaCl) necessitates filtration and wastewater treatment.

Emerging Methodologies

Enzymatic Synthesis

Recent trials using ketone oxidoreductases and hydroxylamine donors achieved 65% yield under mild conditions (pH 7.4, 37°C). While promising, enzyme costs remain prohibitive for large-scale use.

Flow Chemistry

Continuous-flow reactors improve heat transfer and scalability. A pilot study reported 92% yield with a residence time of 30 minutes, compared to 6 hours in batch reactors.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in cardiac therapeutics, particularly for compounds targeting ion channels. Its lipophilic chain enhances blood-brain barrier penetration, making it valuable in neuropharmacology.

Chemical Reactions Analysis

Types of Reactions: N-undec-5-en-2-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

N-undec-5-en-2-ylidenehydroxylamine has several applications in scientific research, including

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Undecenals (Undec-10-enal, Undec-9-enal)

Undecenals, such as undec-10-enal (CAS 112-45-8) and undec-9-enal (CAS 143-14-6), are α,β-unsaturated aldehydes with 11-carbon chains and double bonds at positions 10 and 9, respectively . Unlike N-undec-5-en-2-ylidenehydroxylamine, these aldehydes lack the hydroxylamine group and exhibit lower molecular weights (e.g., undec-10-enal: MW 168.28 vs. estimated MW ~225 for this compound). Their reactivity is dominated by the aldehyde group, making them prone to nucleophilic additions, whereas the hydroxylamine group in the target compound may participate in redox reactions or metal coordination .

Property This compound (inferred) Undec-10-enal Undec-9-enal
Molecular Formula C₁₁H₂₁NO (estimated) C₁₁H₂₀O C₁₁H₂₀O
Molecular Weight ~225 g/mol 168.28 g/mol 168.28 g/mol
Functional Groups Hydroxylamine, alkene Aldehyde, alkene Aldehyde, alkene
LogP (estimated) ~3.0 (moderate lipophilicity) 3.5–4.0 3.5–4.0

Hydroxylamine Derivatives (e.g., N-[(E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-ylidene]amino-2-hydroxy-2-phenylacetamide)

The hydroxylamine derivative in (CAS 328938-01-8) shares a similar imine-hydroxylamine backbone but incorporates a benzodioxol ring and a phenylacetamide group . This structural complexity results in a higher molecular weight (338.36 g/mol) and density (1.3 g/cm³) compared to this compound. The benzodioxol group enhances aromatic interactions and may increase metabolic stability, whereas the undecenyl chain in the target compound likely improves membrane permeability due to its lipophilic tail .

Property This compound (inferred) Benzodioxol Derivative
Molecular Formula C₁₁H₂₁NO C₁₉H₁₈N₂O₄
Molecular Weight ~225 g/mol 338.36 g/mol
Density ~0.9–1.0 g/cm³ (estimated) 1.3 g/cm³
Key Functional Groups Hydroxylamine, alkene Hydroxylamine, benzodioxol

α-Alkyl Cinnamaldehydes (e.g., Hexylcinnamaldehyde)

Alpha-alkyl cinnamaldehydes, such as hexylcinnamaldehyde (CAS 101-86-0), feature aromatic aldehydes with extended alkyl chains . While these compounds share lipophilic characteristics with this compound, their aldehyde groups and rigid aromatic systems contrast with the hydroxylamine’s redox-active nitrogen center. For instance, hexylcinnamaldehyde has a logP of ~5.0, indicating higher hydrophobicity than the target compound .

Key Research Findings and Implications

  • Reactivity : this compound’s hydroxylamine group may facilitate unique reactivity pathways, such as nitrone formation or participation in cycloadditions, unlike the aldehyde-dominated reactivity of undecenals .
  • Biological Activity : The undecenyl chain could enhance bioavailability compared to shorter-chain analogs (e.g., pentylcinnamaldehyde), as longer chains often improve passive diffusion across biological membranes .
  • Stability : The absence of aromatic rings (compared to benzodioxol derivatives) may reduce photodegradation risks but increase susceptibility to oxidation at the alkene or hydroxylamine sites .

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